molecular formula C8H6BrFO B2581765 2-(3-Bromo-2-fluorophenyl)acetaldehyde CAS No. 1697607-95-6

2-(3-Bromo-2-fluorophenyl)acetaldehyde

Cat. No. B2581765
CAS RN: 1697607-95-6
M. Wt: 217.037
InChI Key: OUCMUFJAYFIFFD-UHFFFAOYSA-N
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Description

“2-(3-Bromo-2-fluorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H6BrFO. It has a molecular weight of 217.03 g/mol . The compound is part of the acetaldehyde family, which are organic compounds containing a formyl group .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromo-2-fluorophenyl)acetaldehyde” can be represented by the canonical SMILES string C1=CC(=C(C=C1Br)CC=O)F . This indicates that the compound has a bromine and a fluorine atom attached to the phenyl ring, and an acetaldehyde group attached to the carbon .


Physical And Chemical Properties Analysis

“2-(3-Bromo-2-fluorophenyl)acetaldehyde” has a molecular weight of 217.03 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound’s exact mass and monoisotopic mass are both 215.95861 g/mol . Its topological polar surface area is 17.1 Ų .

Scientific Research Applications

Synthesis of Fluorinated Compounds

2-(3-Bromo-2-fluorophenyl)acetaldehyde has been utilized in the synthesis of various fluorinated compounds. For instance, it has been used in the formation of fluorinated 1,5 – Benzothiazepines and Pyrazolines. This process involves treating 4-Bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones to yield chalcones, which are then processed further (Jagadhani, Kundlikar, & Karale, 2015).

Catalytic Reactions

In another research, acetaldehyde, which shares structural similarity with 2-(3-Bromo-2-fluorophenyl)acetaldehyde, was studied for its reactions on various catalysts like CeO2. This research provides insights into the potential catalytic applications of similar aldehydes (Idriss et al., 1995).

Synthesis of Aza-Quaternary Carbon Derivatives

2-(3-Bromo-2-fluorophenyl)acetaldehyde has been used in the synthesis of aza-quaternary carbon derivatives. In one study, 2-Aryl-3H-indol-3-ones reacted with aldehydes or ketones in the presence of L-proline as a catalyst. This resulted in the creation of a precursor used in the synthesis of some alkaloids, highlighting its significance in complex organic syntheses (Li, Han, Xiao, & Xie, 2011).

Antimicrobial Applications

Research involving bromo-2-fluorobenzaldehyde, a compound structurally similar to 2-(3-Bromo-2-fluorophenyl)acetaldehyde, has shown potential in antimicrobial applications. The synthesized fluorinated chromones exhibited promising antimicrobial activities, indicating the potential of such compounds in developing antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).

Detection of Acetaldehyde

A study on the detection of acetaldehyde in liquor and spirits using a fluorescence sensor could be indirectly relevant. Since 2-(3-Bromo-2-fluorophenyl)acetaldehyde shares properties with acetaldehyde, this research might offer insights into detection and analysis methods for related compounds (Yang et al., 2019).

Synthesis of Other Organic Compounds

The compound has been involved in the synthesis of various organic molecules, such as epoxybenzoxocines, tetrahydroisoquinolines, and conjugated dienals. These syntheses demonstrate the versatility of 2-(3-Bromo-2-fluorophenyl)acetaldehyde in organic chemistry and its potential role in producing complex organic structures (Wünsch, 1991), (Wünsch & Nerdinger, 1995), (Lee & Kim, 1984).

properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMUFJAYFIFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2-fluorophenyl)acetaldehyde

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